molecular formula C9H11N3 B7811218 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile

Cat. No.: B7811218
M. Wt: 161.20 g/mol
InChI Key: WGUASFOOIBTQGZ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile (CAS 1171385-67-3) is a high-purity chemical compound offered for research and development applications. This specialized organic molecule features a pyrazole core substituted with a cyclopropyl group and a nitrile function, giving it a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . Its structure, defined by the SMILES notation N#CC1=CC(C2CC2)=NN1CC, makes it a valuable scaffold and building block in medicinal chemistry and drug discovery efforts . Researchers utilize this and related pyrazole-carbonitrile derivatives as key intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical testing . The compound is consistently maintained in cold-chain storage and transportation to ensure stability and quality upon delivery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-2-ethylpyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-12-8(6-10)5-9(11-12)7-3-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUASFOOIBTQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with cyclopropyl nitrile under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The process involves the continuous addition of reactants to a reactor, where they undergo cyclization and subsequent purification steps to yield the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The carbonitrile group can be oxidized to form carboxylic acids or amides.

  • Reduction: The pyrazole ring can be reduced to form pyrazolines or other derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the ethyl group, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid

  • Reduction: 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylate

  • Substitution: Various alkylated or aminated derivatives

Scientific Research Applications

Medicinal Chemistry

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile serves as a scaffold for developing new pharmaceutical agents. Its potential therapeutic properties include:

  • Anticancer Activity : Research indicates that compounds within this class can inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
  • Antimicrobial Properties : It exhibits activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

In agricultural sciences, this compound has been investigated for its potential as:

  • Fungicide : Field trials have demonstrated its efficacy against fungal pathogens such as Erysiphe graminis, responsible for powdery mildew. The compound disrupts essential biological processes in fungi, leading to their death .
  • Insecticide : Laboratory assays indicate significant mortality rates among aphid populations (Aphis fabae) within 48 hours of exposure, highlighting its rapid action against pests .

Synthesis and Production

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. Common methods include:

  • Cyclization Reactions : Utilizing cyclopropyl hydrazine and suitable carbonitriles under acidic conditions to form the pyrazole ring.
  • Industrial Production : Methods may include continuous flow reactors to optimize reaction conditions and improve yield, incorporating catalysts for enhanced efficiency.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

Fungal Control

In field trials, formulations containing this compound demonstrated over 80% efficacy against Erysiphe graminis, suggesting its viability as an alternative to conventional fungicides.

Insect Management

Laboratory assays showed rapid mortality rates among Aphis fabae populations exposed to the compound, indicating its potential as an effective insecticide.

Mechanism of Action

The mechanism by which 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbonitriles

Structural Analogues and Substituent Variations

The table below highlights key structural analogs of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile, emphasizing substituent differences and their implications:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound 1171385-67-3 3-cyclopropyl, 1-ethyl C₉H₁₁N₃ 161.2 High steric bulk at 3-position; agrochemical intermediates
1,3-Dimethyl-1H-pyrazole-5-carbonitrile 306936-77-6 1-methyl, 3-methyl C₆H₇N₃ 121.1 Simpler alkyl substituents; higher similarity score (0.98)
3-Isopropyl-1-methyl-1H-pyrazole-5-carbonitrile 1171066-52-6 3-isopropyl, 1-methyl C₈H₁₁N₃ 149.2 Branched alkyl group; moderate similarity (0.83)
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carbonitrile 2098041-31-5 3-thiophen-3-yl, 1-cyclopropylmethyl C₁₂H₁₂N₃S 230.3 Aromatic thiophene substitution; potential electronic modulation
1-Methyl-1H-pyrazole-5-carbonitrile 66121-72-0 1-methyl C₅H₅N₃ 107.1 Minimal substituents; baseline for reactivity studies

Key Comparative Insights

Steric and Electronic Effects
  • The cyclopropyl group in this compound introduces significant steric hindrance compared to smaller alkyl groups (e.g., methyl or isopropyl in analogs). This may influence binding to biological targets or catalytic sites in agrochemical applications .
  • 1,3-Dimethyl-1H-pyrazole-5-carbonitrile (similarity score 0.98) lacks the cyclopropyl group but shares the nitrile moiety. Its simpler structure may favor synthetic accessibility but reduce target specificity .
Commercial Availability
  • Several analogs, such as 2-(2-Fluoro-5-nitrophenyl)acetonitrile , are listed as discontinued by suppliers like CymitQuimica, suggesting stability or scalability issues in production .

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_{8}H10_{10}N4_{4}
  • CAS Number : [Not specified in search results]
  • SMILES Notation : Cc1n[nH]c(=C(C#N)C1)C2CC2

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. These include:

  • Cyclization Reactions : Involving hydrazines and carbonyl compounds.
  • Photoredox Catalysis : Utilizing visible light to promote reactions under mild conditions, enhancing yield and selectivity.
  • Metal-Catalyzed Processes : Employing catalysts to facilitate the formation of pyrazole derivatives from simpler precursors.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. For example, it has been shown to affect succinate dehydrogenase (SDH), disrupting the electron transport chain and impacting energy production within cells.

Pharmacological Effects

Research indicates that this pyrazole derivative exhibits various pharmacological properties:

  • Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains, suggesting potential as an antibacterial agent.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Activity : A study highlighted its potential as an anticancer agent, showing effectiveness in inhibiting cell proliferation in various cancer cell lines .
  • Enzymatic Inhibition : Research demonstrated that the compound can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition was linked to reduced tumor growth in preclinical models .
  • Toxicological Studies : Evaluations of cytotoxicity revealed that while the compound is effective against certain pathogens and cancer cells, it exhibits low toxicity towards normal human cells, indicating a favorable therapeutic index .

Comparative Analysis with Related Compounds

Compound NameStructureKey Activities
This compoundStructureAntimicrobial, Anti-inflammatory
3-Cyclopropyl-1-methyl-1H-pyrazoleSimilar structure with methyl substitutionModerate antimicrobial activity
4-Nitro-1H-pyrazoleDifferent substituent patternStronger anti-inflammatory effects

Q & A

Q. What are the common synthetic routes for 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carbonitrile?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving nitrile precursors, cyclopropane derivatives, and ethylamine. For example:

  • One-Pot Synthesis: A mixture of cyclopropanecarboxaldehyde, ethyl hydrazine, and malononitrile undergoes condensation in ethanol under reflux, followed by cyclization with catalytic acetic acid. This method achieves ~65–75% yield .
  • Stepwise Approach: Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate is first prepared via Claisen condensation, followed by nitrile group introduction using POCl3/NH4SCN. Yield optimization requires strict anhydrous conditions .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: The nitrile group (C≡N) shows a sharp peak at ~2217–2221 cm⁻¹. Cyclopropane C-H stretching appears at ~2900–3100 cm⁻¹ .
  • NMR: ¹H NMR in CDCl3 displays cyclopropyl protons as a multiplet (δ 1.2–1.5 ppm), ethyl group protons as a quartet (δ 4.1 ppm, J = 7 Hz), and pyrazole protons at δ 6.8–7.2 ppm. ¹³C NMR confirms the nitrile carbon at ~115 ppm .
  • X-Ray Crystallography: SHELX software is used to resolve crystal structures, confirming planar pyrazole rings and cyclopropane geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cyclopropane ring stability during synthesis?

Methodological Answer: Cyclopropane ring integrity is sensitive to acidic/basic conditions. Key optimizations include:

  • Catalyst Choice: Palladium catalysts (e.g., Pd(OAc)2) reduce side reactions like ring-opening. Evidence shows a 15% yield increase compared to uncatalyzed reactions .
  • Temperature Control: Reactions maintained at 60–80°C minimize thermal decomposition. Microwave-assisted synthesis (100 W, 10 min) improves yield to 82% .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while protic solvents (EtOH) favor cyclization .

Q. What computational methods are used to predict the compound’s reactivity and binding affinity?

Methodological Answer:

  • DFT Calculations: B3LYP/6-311+G(d,p) basis sets model electron density distribution, identifying the nitrile group as an electrophilic site. HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity .
  • Molecular Docking: AutoDock Vina simulates interactions with biological targets (e.g., kinase enzymes). Pyrazole and nitrile groups form hydrogen bonds with active-site residues (binding energy: −8.2 kcal/mol) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in IC50 values (e.g., 2–10 μM for kinase inhibition) arise from:

  • Assay Variability: Use standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Purity Verification: HPLC-MS (≥98% purity) ensures reproducible results. Contaminants like ethyl esters (from incomplete reactions) reduce activity by 40% .
  • Structural Confirmation: Single-crystal XRD resolves stereochemical ambiguities impacting binding .

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